HUP30 HUP30 Novel vasorelaxing agent, stimulating soluble guanylyl cyclase, activating K+ channels, and blocking extracellular Ca2+ influx; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 312747-21-0
VCID: VC0006274
InChI: InChI=1S/C14H15N3O3S/c18-13(9-4-2-1-3-5-9)16-14-15-11-7-6-10(17(19)20)8-12(11)21-14/h6-9H,1-5H2,(H,15,16,18)
SMILES: C1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Molecular Formula: C14H15N3O3S
Molecular Weight: 305.35 g/mol

HUP30

CAS No.: 312747-21-0

Cat. No.: VC0006274

Molecular Formula: C14H15N3O3S

Molecular Weight: 305.35 g/mol

* For research use only. Not for human or veterinary use.

HUP30 - 312747-21-0

Specification

CAS No. 312747-21-0
Molecular Formula C14H15N3O3S
Molecular Weight 305.35 g/mol
IUPAC Name N-(6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
Standard InChI InChI=1S/C14H15N3O3S/c18-13(9-4-2-1-3-5-9)16-14-15-11-7-6-10(17(19)20)8-12(11)21-14/h6-9H,1-5H2,(H,15,16,18)
Standard InChI Key VMAKFFKOZSLHDW-UHFFFAOYSA-N
SMILES C1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Canonical SMILES C1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Properties

HUP30 (CAS Number: 312747-21-0) is a synthetic organic compound with the molecular formula C₁₄H₁₅N₃O₃S and a molecular weight of 305.35 g/mol . Its structural features include a nitro group (-NO₂) and a thiophene ring, as evidenced by the SMILES notation OO-N+c1ccc2nc(NC(=O)C3CCCCC3)sc2c1 . The compound is supplied as a high-purity reagent (≥99.8%) by TargetMol, a reputable chemical supplier, and is typically stored under "blue ice" conditions for stability during transport .

Table 1: Key Chemical Properties of HUP30

PropertyValue
CAS Number312747-21-0
Molecular FormulaC₁₄H₁₅N₃O₃S
Molecular Weight305.35 g/mol
Purity≥99.8%
Storage ConditionsBlue Ice (-20°C to -80°C)

Mechanism of Action

HUP30 exerts its vasodilatory effects through three distinct pathways, as described in supplier documentation :

Stimulation of Soluble Guanylyl Cyclase (sGC)

sGC is a key enzyme in the nitric oxide (NO) signaling pathway, catalyzing the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which phosphorylates proteins that relax vascular smooth muscle cells . HUP30’s sGC activation mimics endogenous NO, making it a potential candidate for conditions like hypertension and angina pectoris.

Activation of Potassium Channels

By opening K⁺ channels, HUP30 induces membrane hyperpolarization in smooth muscle cells. This reduces the activity of voltage-gated Ca²⁺ channels, thereby decreasing intracellular Ca²⁺ concentrations and promoting vasodilation . The specific subtype of K⁺ channels targeted by HUP30 remains uncharacterized in available literature.

Inhibition of Extracellular Calcium Influx

HUP30 directly blocks extracellular Ca²⁺ influx, further preventing smooth muscle contraction. This dual action—combining K⁺ channel activation and Ca²⁺ blockade—enhances its vasodilatory efficacy compared to single-target agents .

Pharmacological Implications

Cardiovascular Applications

The triple mechanism of HUP30 suggests broad utility in cardiovascular therapeutics. For example:

  • Hypertension: By reducing peripheral vascular resistance, HUP30 could lower blood pressure.

  • Coronary Artery Disease: Enhanced vasodilation may improve myocardial perfusion in ischemic heart disease.

  • Heart Failure: Reduced afterload could alleviate symptoms in systolic dysfunction.

Limitations and Future Directions

Absence of Peer-Reviewed Studies

The current understanding of HUP30 relies solely on supplier-provided data . Key unanswered questions include:

  • Pharmacokinetic properties (absorption, distribution, metabolism, excretion).

  • Toxicity profiles and therapeutic index.

  • Specificity for sGC isoforms or K⁺ channel subtypes.

Comparative Analysis with Established Vasodilators

HUP30’s advantages over existing drugs (e.g., sildenafil or minoxidil) remain speculative without direct comparative studies.

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